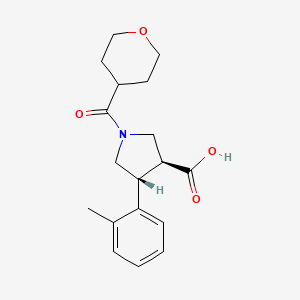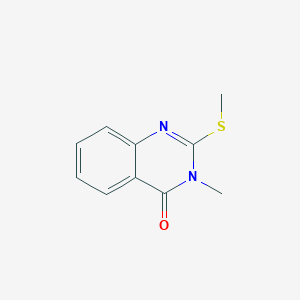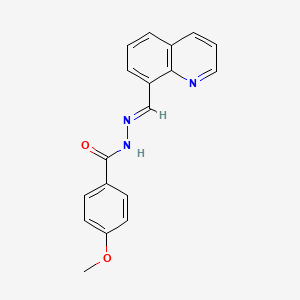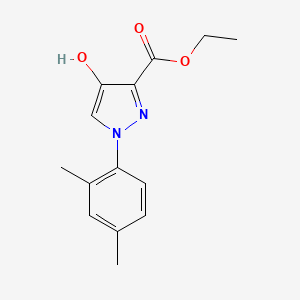![molecular formula C21H25N5O2 B5512025 4-[(4-methyl-1H-pyrazol-1-yl)methyl]-1-[3-(3-phenyl-1,2,4-oxadiazol-5-yl)propanoyl]piperidine](/img/structure/B5512025.png)
4-[(4-methyl-1H-pyrazol-1-yl)methyl]-1-[3-(3-phenyl-1,2,4-oxadiazol-5-yl)propanoyl]piperidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of related pyrazole and piperidine derivatives involves multiple steps, including nucleophilic aromatic substitution, hydrogenation, and iodination processes. For instance, a three-step synthesis has been reported for a key intermediate in the synthesis of Crizotinib, involving similar structural moieties (Fussell et al., 2012). Moreover, the synthesis of pyrazole and piperidine derivatives often utilizes condensation reactions, as demonstrated in the production of 6-amino-5-cyanospiro-4-(piperidine-4')-2H,4H-dihydropyrazolo[3,4-b]pyrans through a one-step synthesis (Shestopalov et al., 2002).
Molecular Structure Analysis
The molecular structure of related compounds has been extensively studied using X-ray crystallography, DFT calculations, and Hirshfeld surface analysis. For example, a study on s-triazine derivatives incorporating pyrazole/piperidine/aniline moieties provided insights into the intermolecular interactions and electronic properties of such compounds (Shawish et al., 2021).
Chemical Reactions and Properties
Chemical reactions involving pyrazole and piperidine derivatives often include condensation, electrophilic substitution, and nucleophilic addition. The electrochemical synthesis of spiro compounds from piperidinones and pyrazolones highlights the versatility and regioselectivity of reactions involving these moieties (Shestopalov et al., 2003).
Physical Properties Analysis
The physical properties, such as solubility, melting points, and crystalline structure, are crucial for understanding the compound's behavior in different environments. Crystal structure analysis provides insights into the molecule's conformation and intermolecular interactions, as seen in the crystallographic studies of related compounds (Nadendla et al., 2014).
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and functional group transformations, define the compound's potential applications and interactions. For instance, the tautomeric structures of related aza cycles reveal the compound's dynamic nature and its implications on reactivity and stability (Buzykin et al., 2014).
Aplicaciones Científicas De Investigación
Aurora Kinase Inhibitor Applications
The compound has been found to be effective as an Aurora kinase inhibitor, demonstrating potential utility in treating cancer. Aurora kinases are essential for cell division, and their inhibition can halt the proliferation of cancer cells. This property makes the compound a promising candidate for cancer therapy, underscoring the importance of targeting specific cell cycle regulators in oncology research (ロバート ヘンリー,ジェームズ, 2006).
Antitumor Activity
Research has shown that derivatives similar to the specified compound exhibit significant antitumor activity. For instance, novel pyrimidinyl pyrazole derivatives have been synthesized and evaluated for their cytotoxicity against several tumor cell lines, displaying potent antitumor activity both in vitro and in vivo. This highlights the compound's potential as a chemotherapeutic agent, particularly for its cytotoxic effects on cancer cells without causing undesirable effects in mice (H. Naito et al., 2005).
Dopamine D4 Receptor Ligand
Compounds with structural similarities have been identified as ligands for the human dopamine D4 receptor, with moderate affinity and selectivity over D2 receptors. This property is significant for the development of new therapeutic agents targeting neurological and psychiatric conditions, including schizophrenia and Parkinson's disease. The ability to fine-tune the affinity and selectivity of these compounds for specific dopamine receptors could lead to more effective treatments with fewer side effects (M. Rowley et al., 1997).
Electrochemical Studies
Another research avenue involves the synthesis and characterization of novel Mannich bases bearing a pyrazolone moiety, demonstrating the compound's relevance in electrochemical studies. These studies provide insights into the compound's electrochemical behavior, which could be useful for developing new materials and sensors (K. Naik et al., 2013).
Anticancer Agent Synthesis
The exploration of propanamide derivatives bearing 4-piperidinyl-1,3,4-oxadiazole showcases the compound's potential in the synthesis of anticancer agents. These studies highlight the compound's utility in the development of new therapeutic agents aimed at combating cancer through novel mechanisms of action (A. Rehman et al., 2018).
Direcciones Futuras
Propiedades
IUPAC Name |
1-[4-[(4-methylpyrazol-1-yl)methyl]piperidin-1-yl]-3-(3-phenyl-1,2,4-oxadiazol-5-yl)propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N5O2/c1-16-13-22-26(14-16)15-17-9-11-25(12-10-17)20(27)8-7-19-23-21(24-28-19)18-5-3-2-4-6-18/h2-6,13-14,17H,7-12,15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQLUEWPGASQBJR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(N=C1)CC2CCN(CC2)C(=O)CCC3=NC(=NO3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![rel-(1S,5s)-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-ylmethyl)bicyclo[3.3.1]nonan-9-amine dihydrochloride](/img/structure/B5511946.png)
![ethyl 2-[(2-amino-2-oxoethyl)thio]-1H-benzimidazole-1-carboxylate](/img/structure/B5511947.png)

![2-[(3-methyl-2-thienyl)methylene][1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B5511955.png)
![5,6-dimethyl-3-(4-methylbenzyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5511958.png)
![N-(2-ethoxyphenyl)-4-[(6-methyl-3-pyridazinyl)oxy]benzamide](/img/structure/B5511968.png)
![4-[(1,3-benzodioxol-5-yloxy)acetyl]-1,4-oxazepan-6-ol](/img/structure/B5511980.png)


![3-[5-(2-isonicotinoylcarbonohydrazonoyl)-2-furyl]benzoic acid](/img/structure/B5512001.png)
![1-(3-{1-[4-(1H-imidazol-1-yl)benzyl]piperidin-3-yl}propanoyl)-4-methylpiperazine](/img/structure/B5512007.png)
![1-(3-chlorophenyl)-5-methyl-4-[(6-oxo-1,6-dihydro-3-pyridinyl)carbonyl]-2-piperazinone](/img/structure/B5512019.png)

